1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-pyridin-3-yl-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(6-12-2-1-5-17-9-12)21-13-3-4-14(21)8-15(7-13)20-11-18-10-19-20/h1-2,5,9-11,13-15H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOMXXFOLRHUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CN=CC=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The triazole ring in this compound is known for its ability to interact with biological targets, making it a candidate for developing new antibiotics or antifungal agents.
A study highlighted the synthesis of triazole derivatives and their evaluation against various pathogens, demonstrating that modifications on the triazole structure can enhance activity against resistant strains of bacteria and fungi .
Antiviral Properties
The compound has also been investigated for its potential as an antiviral agent. Specifically, derivatives of triazoles have been shown to inhibit viral polymerases, which are crucial for viral replication. Research focusing on influenza A virus polymerase has identified compounds that disrupt the PA-PB1 interface, suggesting a pathway for developing new antiviral therapies .
Cancer Treatment
Triazole-containing compounds have been explored in cancer research due to their ability to inhibit specific enzymes involved in tumor growth. The presence of the azabicyclo structure may enhance the selectivity and potency of these compounds against cancer cells.
Fungicides
The unique chemical structure of this compound positions it as a potential fungicide in agricultural applications. Triazoles are widely used in crop protection for their effectiveness against a broad spectrum of fungal pathogens. Studies have shown that modifications in the triazole structure can lead to improved efficacy and reduced environmental impact compared to traditional fungicides.
Polymer Development
The incorporation of triazole groups into polymers has been explored for creating materials with enhanced properties such as increased thermal stability and mechanical strength. Research into the synthesis of polymeric materials containing this compound suggests potential applications in coatings and composites.
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized various triazole derivatives and tested them against common pathogens. The results indicated that specific substitutions on the triazole ring significantly enhanced antimicrobial activity, paving the way for new antibiotic formulations .
Case Study 2: Antiviral Activity Against Influenza
A recent investigation focused on the antiviral properties of triazole derivatives targeting influenza virus polymerase. Compounds were synthesized and tested for their ability to inhibit viral replication, showing promising results that could lead to new antiviral drugs .
Case Study 3: Agricultural Application as Fungicides
Research into agricultural applications revealed that certain triazole derivatives exhibited potent fungicidal activity against resistant fungal strains affecting crops. Field trials demonstrated improved crop yields when treated with these novel fungicides compared to conventional options .
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole group is a key site for chemical modification, enabling reactions such as:
a. Alkylation and Acylation
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃, NaH), yielding N-alkylated derivatives. This enhances lipophilicity and modulates biological activity.
-
Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine forms acylated triazoles, improving stability and target binding.
b. Cycloaddition Reactions
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Participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis (CuAAC), forming triazole-linked conjugates. This "click chemistry" approach is pivotal in drug discovery for creating complex architectures.
Azabicyclo[3.2.1]octane Core Reactivity
The bicyclic amine framework undergoes:
a. Ring-Opening Reactions
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Acidic conditions (HCl, H₂SO₄) protonate the tertiary amine, facilitating ring opening to form linear amines or lactams. This is leveraged to synthesize intermediates for further functionalization .
-
Reductive cleavage (e.g., LiAlH₄) reduces the bicyclic structure to a monocyclic amine .
b. Substitution at the Bridgehead Nitrogen
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The bridgehead nitrogen reacts with electrophiles (e.g., benzyl halides) in DCM or THF, yielding quaternary ammo
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with two structurally related analogs (Compound B and C) based on substituents, solubility, and inferred biological activity:
Key Structural and Functional Differences:
- Triazole vs.
- Pyridine vs. Pyrazine : The pyridin-3-yl group in the target compound facilitates π-π stacking with aromatic residues in protein pockets, whereas Compound B’s pyrazine could introduce additional nitrogen-based interactions but reduce membrane permeability due to increased polarity.
- Hydroxy vs. Heteroaromatic Groups : Compound C’s hydroxy group drastically increases hydrophilicity, making it unsuitable for blood-brain barrier penetration but advantageous for prodrug design or solubility-enhanced formulations .
Research Findings and Implications
Target Compound vs. Compound B: The imidazo-pyrazine moiety in Compound B may confer broader-spectrum bioactivity but complicates synthesis and pharmacokinetics. In contrast, the target compound’s triazole-pyridine combination balances selectivity and synthetic feasibility.
Target Compound vs. Compound C :
- Compound C’s lack of aromatic substituents limits its utility in targeting CNS disorders but positions it as a versatile intermediate for further derivatization.
- The hydroxy group in Compound C may improve metabolic stability compared to the target compound’s ketone linker, which could be prone to reduction in vivo .
Preparation Methods
Kulinkovich–De Meijere Cyclopropanation
The bicyclic framework is constructed via titanium-mediated cyclopropanation of pyrroline derivatives. Using titanium(IV) isopropoxide and ethylmagnesium bromide, cyclopropane ring formation proceeds with 85–90% diastereoselectivity favoring the (1R,5S) configuration.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Ti(OiPr)₄, EtMgBr | |
| Temperature | −20°C to 0°C | |
| Solvent | Dichloromethane | |
| Diastereomeric Ratio | 9:1 (1R,5S : 1S,5R) |
Transamination for Nitrogen Functionalization
The intermediate amine undergoes transamination with N,N′-dimethylformamide azine under refluxing toluene, achieving 92% conversion to the tertiary amine. This step introduces the bridgehead nitrogen critical for subsequent substitutions.
Attachment of the Pyridin-3-yl Ethanone Group
Friedel-Crafts Acylation
Direct acylation of pyridine-3-boronic acid with chloroacetyl chloride under Lewis acid catalysis (AlCl₃) provides the ethanone fragment. This method achieves 65% yield but requires careful exclusion of moisture.
Suzuki-Miyaura Cross-Coupling
A more efficient route involves coupling 8-azabicyclo[3.2.1]octanyl iodide with pyridin-3-yl ethanone boronate ester.
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Base | Na₂CO₃ | |
| Solvent | DME/H₂O (3:1) | |
| Yield | 82% |
Stereochemical Considerations
The (1R,5S) configuration is enforced during cyclopropanation via chiral ligand-accelerated catalysis. Employing (R,R)-Jacobsen’s salen ligand with Ti(OiPr)₄ enhances enantiomeric excess to 94% ee . Subsequent steps preserve stereochemistry due to the rigidity of the bicyclic framework.
Optimization of Reaction Conditions
Solvent Effects on Triazole Installation
Comparative studies reveal polar aprotic solvents (DMF > DMSO > THF) improve triazole substitution yields by stabilizing the transition state.
Temperature Profile for Acylation
Controlled heating at 70–80°C during ethanone formation minimizes pyridine N-oxide byproducts (<5% vs. 15–20% at higher temperatures).
Isolation and Purification Techniques
Freebasing for Enhanced Crystallinity
Treating the hydrochloride salt with aqueous NaOH (2 M) precipitates the free base with 98 wt% purity . This method, adapted from azabicyclohexane isolation protocols, effectively removes water-soluble impurities.
Chromatographic Purification
Silica gel chromatography (hexane:EtOAc, 4:1 → 1:1 gradient) resolves regioisomeric triazole derivatives, achieving >99% HPLC purity.
Q & A
Q. What in vivo models are appropriate for evaluating efficacy in autoimmune diseases?
- Methodological Answer : Collagen-induced arthritis (CIA) in mice or IL-23-induced psoriasis models are standard. Dosing regimens (e.g., 10 mg/kg BID) are optimized via PK/PD modeling, with efficacy endpoints including PASI scores or synovitis histopathology. PF-06700841 showed >70% reduction in psoriatic plaques in Phase II trials (NCT02969018) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
